2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline
Overview
Description
2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline is a heterocyclic compound with a unique structure that includes a pyrazino and isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline typically involves multi-step processes. One common method starts with the reaction of 1-fluoro-2-nitrobenzene with S-amino acids, followed by a series of cyclization reactions. Key steps include intramolecular Mitsunobu cyclization and PPh3/I2/imidazole-mediated 6-exo-tet cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including its use as a scaffold for drug development.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,3,4,6,7,11B-Hexahydro-1H-pyrazino[2,1-a]isoquinoline: This compound shares a similar core structure but differs in the position of the nitrogen atoms and the degree of saturation.
2,3,4,4a,5,6-Hexahydro-1H-pyrazino[1,2-a]quinoxaline: Another related compound with a different arrangement of the pyrazino and isoquinoline moieties.
Uniqueness
2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2,3,4,6,11,11a-hexahydro-1H-pyrazino[1,2-b]isoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-2-4-11-9-14-6-5-13-8-12(14)7-10(11)3-1/h1-4,12-13H,5-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVVHMJWNSCZSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3=CC=CC=C3CC2CN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00482281 | |
Record name | 1,3,4,6,11,11a-Hexahydro-2H-pyrazino[1,2-b]isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00482281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50290-83-0 | |
Record name | 1,3,4,6,11,11a-Hexahydro-2H-pyrazino[1,2-b]isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00482281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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